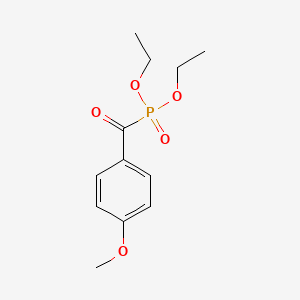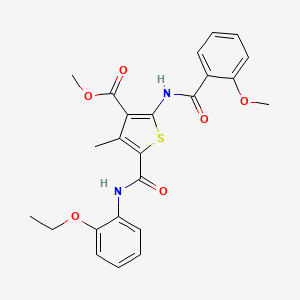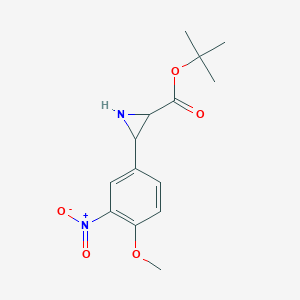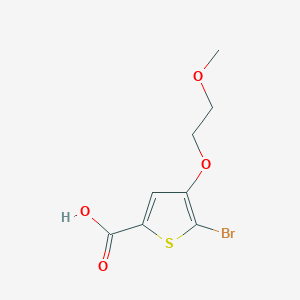
1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a cyclobutylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by sulfonylation. The bromination typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The sulfonylation step can be achieved using cyclobutylmethyl sulfone in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation and Reduction: Conversion to sulfoxides or sulfones.
Coupling Reactions:
Scientific Research Applications
1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates that undergo further transformations, leading to the formation of various products .
Comparison with Similar Compounds
- 1-Bromo-4-(methylsulfonyl)benzene
- 4-Bromobenzenesulfonyl chloride
- 1-Bromo-4-(trifluoromethoxy)benzene
Comparison: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-bromo-4-(cyclobutylmethylsulfonyl)benzene |
InChI |
InChI=1S/C11H13BrO2S/c12-10-4-6-11(7-5-10)15(13,14)8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
InChI Key |
HCILDHGLNORFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)


![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)



